molecular formula C7H4N4 B15244493 [1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile

[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile

Cat. No.: B15244493
M. Wt: 144.13 g/mol
InChI Key: QESMMNMVIAKTEB-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal and pharmaceutical chemistry.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted [1,2,4]Triazolo[1,5-A]pyridine derivatives, which exhibit significant biological activities .

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anti-proliferative activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to act as an inverse agonist and enzyme inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-2-carbonitrile

InChI

InChI=1S/C7H4N4/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H

InChI Key

QESMMNMVIAKTEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C=C1)C#N

Origin of Product

United States

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